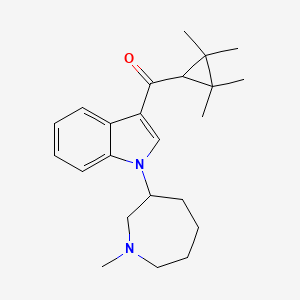

(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

概要

説明

AB-005 アゼパン異性体: は、体内のカンナビノイド受容体に作用する化合物のクラスである合成カンナビノイドです。 この化合物は、メチルピペリジン基がメチルアゼパン基に置き換えられた AB-005 の変異体です 。合成カンナビノイドは、しばしば、内因性カンナビノイド系とその様々な生理学的プロセスへの影響を研究するために研究で使用されます。

準備方法

合成経路と反応条件

AB-005 アゼパン異性体の合成は、インドール核の調製から始まるいくつかの段階を伴います。インドール核は、次にメチルアゼパン基で官能基化されます。主要なステップには以下が含まれます。

インドール核の形成: これは通常、フェニルヒドラジンが酸性条件下でケトンまたはアルデヒドと反応するフィッシャーインドール合成によって達成されます。

官能基化: インドール核は、次に一連の置換反応によってメチルアゼパン基で官能基化されます。これには、アルキルハライドや塩基などの試薬を使用して、目的の官能基を導入することが含まれます。

工業生産方法

AB-005 アゼパン異性体の工業生産には、上述と同様の経路を使用した大規模合成が関与する可能性がありますが、効率と収率を最適化しています。これには、連続フロー反応器と自動化システムを使用して、品質と純度の安定性を確保することが含まれます。

化学反応の分析

反応の種類

AB-005 アゼパン異性体は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどがあります。

置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。一般的な試薬には、アルキルハライドと求核剤などがあります。

一般的な試薬と条件

酸化: 酸性または塩基性条件下での過マンガン酸カリウム。

還元: 乾燥エーテル中の水素化リチウムアルミニウム。

置換: 水酸化ナトリウムなどの塩基の存在下でのアルキルハライド。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、インドール核の酸化は、インドール-2-カルボン酸の生成につながる可能性がありますが、還元はインドリン誘導体の生成につながる可能性があります。

科学研究の応用

AB-005 アゼパン異性体は、科学研究にいくつかの応用があります。

化学: 合成カンナビノイドの特性と挙動を研究するための分析化学における参照標準として使用されます。

生物学: 体内のカンナビノイド受容体に対する合成カンナビノイドの相互作用を理解するのに役立ちます。

医学: 内因性カンナビノイド系を標的とする新しい治療薬の開発における潜在的な用途。

産業: 特定の特性を持つ新しい材料や化学物質の開発に使用されます。

科学的研究の応用

AB-005 azepane isomer has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.

Biology: Helps in understanding the interaction of synthetic cannabinoids with cannabinoid receptors in the body.

Medicine: Potential use in the development of new therapeutic agents targeting the endocannabinoid system.

Industry: Used in the development of new materials and chemicals with specific properties.

作用機序

AB-005 アゼパン異性体の作用機序は、カンナビノイド受容体、主に CB1 と CB2 受容体との相互作用を伴います。これらの受容体は、痛み、気分、食欲などの様々な生理学的プロセスを調節する内因性カンナビノイド系の一部です。この化合物はこれらの受容体に結合し、天然のカンナビノイドの効果を模倣し、細胞シグナル伝達経路の変化につながります。

類似の化合物との比較

AB-005 アゼパン異性体は、その特定の構造変更により、他の合成カンナビノイドとは異なります。類似の化合物には以下が含まれます。

AM1220: 1-[(1-メチルピペリジン-2-イル)メチル]-インドールベースに構築されています。

AM1241: 異なる置換パターンを持つ別の強力な合成カンナビノイド。

AM1248: 構造は似ていますが、インドール核に結合した官能基が異なります。

これらの化合物は、カンナビノイド受容体に対する結合親和性と選択性に違いがあり、薬理学的効果に違いが生じます。

ご不明な点や詳細が必要な場合は、お気軽にお問い合わせください!

類似化合物との比較

AB-005 azepane isomer is unique compared to other synthetic cannabinoids due to its specific structural modifications. Similar compounds include:

AM1220: Built on a 1-[(1-methylpiperidin-2-yl)methyl]-indole base.

AM1241: Another potent synthetic cannabinoid with a different substitution pattern.

AM1248: Similar in structure but with variations in the functional groups attached to the indole core.

These compounds differ in their binding affinities and selectivities for cannabinoid receptors, leading to variations in their pharmacological effects.

If you have any more questions or need further details, feel free to ask!

生物活性

The compound (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, also known as UR-144, is a synthetic cannabinoid that has garnered attention for its interaction with cannabinoid receptors in the human body. This article aims to explore its biological activity, including pharmacodynamics, pharmacokinetics, and observed effects based on various studies.

- IUPAC Name : this compound

- CAS Number : 1445751-74-5

- Molecular Weight : 352.5 g/mol

- Molecular Formula : C23H32N2O

UR-144 acts primarily as a synthetic cannabinoid receptor agonist . It binds to both CB1 and CB2 receptors in the endocannabinoid system, mimicking the effects of natural cannabinoids like THC. The binding affinity of UR-144 to these receptors has been quantified:

- CB1 Receptor IC50 : 27.2 nM

- CB2 Receptor IC50 : 83.6 nM

This indicates a selectivity ratio favoring CB1 over CB2 receptors .

Pharmacodynamics

UR-144 exhibits several pharmacological effects:

- Agonistic Activity : It stimulates GTPγ[35S] turnover at both CB1 and CB2 receptors.

- Full Agonist Behavior : At nanomolar concentrations, UR-144 acts as a full agonist at both receptor subtypes.

The mean effective concentration (EC50) values for stimulation are:

Pharmacokinetics

Research on the pharmacokinetics of UR-144 is limited but suggests that it is extensively metabolized in the liver. Key findings include:

- Metabolites : Predominantly excreted as glucuronide conjugates.

- Involvement of CYP Enzymes : Metabolism involves cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 .

Biological Effects and Case Studies

Several case studies have documented the effects of UR-144 on human subjects:

-

Clinical Observations : In a study involving 39 cases where UR-144 was detected in blood samples, common symptoms included:

- Slurred speech

- Dilated pupils

- Poor coordination

- Euphoria and agitation

- Toxicological Analysis : A forensic analysis indicated that concentrations of UR-144 ranged from trace amounts to 17 ng/mL in blood samples. The symptoms observed were consistent with those reported for other synthetic cannabinoids .

Comparative Analysis with Similar Compounds

The biological activity of UR-144 can be compared with other synthetic cannabinoids such as AM1220 and AM1241. The following table summarizes key differences:

| Compound | CB1 IC50 (nM) | CB2 IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| UR-144 | 27.2 | 83.6 | 3 |

| AM1220 | Not Available | Not Available | Not Available |

| AM1241 | Not Available | Not Available | Not Available |

特性

IUPAC Name |

[1-(1-methylazepan-3-yl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)16-10-8-9-13-24(5)14-16/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSNHIFBQMRMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)C4CCCCN(C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017537 | |

| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445751-74-5 | |

| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445751745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8TQ81XK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。